molecular formula C16H24N2O2 B14119477 tert-Butyl 3-(4-aminobenzyl)pyrrolidine-1-carboxylate CAS No. 1187172-03-7

tert-Butyl 3-(4-aminobenzyl)pyrrolidine-1-carboxylate

Cat. No.: B14119477
CAS No.: 1187172-03-7
M. Wt: 276.37 g/mol
InChI Key: RDPULVOVSUUJIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-aminobenzyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-(4-aminobenzyl)pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Dess-Martin periodinane in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Various nucleophiles in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of corresponding carbonyl compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 3-(4-aminobenzyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology: In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. It may also be used in the development of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-aminobenzyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate
  • tert-Butyl 3-(4-aminobenzyl)azetidine-1-carboxylate
  • tert-Butyl 3-(4-aminobenzyl)morpholine-1-carboxylate

Comparison:

  • tert-Butyl 3-(4-aminobenzyl)pyrrolidine-1-carboxylate is unique due to its pyrrolidine ring, which imparts specific chemical and biological properties.
  • tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate has a piperidine ring, which may result in different reactivity and biological activity.
  • tert-Butyl 3-(4-aminobenzyl)azetidine-1-carboxylate contains an azetidine ring, which is smaller and more strained compared to the pyrrolidine ring, potentially leading to different chemical behavior.
  • tert-Butyl 3-(4-aminobenzyl)morpholine-1-carboxylate has a morpholine ring, which includes an oxygen atom, affecting its polarity and reactivity.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1187172-03-7

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl 3-[(4-aminophenyl)methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-9-8-13(11-18)10-12-4-6-14(17)7-5-12/h4-7,13H,8-11,17H2,1-3H3

InChI Key

RDPULVOVSUUJIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CC2=CC=C(C=C2)N

Origin of Product

United States

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